molecular formula C18H16F3N3O B5598608 N-[2-(3-methoxyphenyl)ethyl]-2-(trifluoromethyl)-4-quinazolinamine

N-[2-(3-methoxyphenyl)ethyl]-2-(trifluoromethyl)-4-quinazolinamine

Cat. No. B5598608
M. Wt: 347.3 g/mol
InChI Key: YKIDFUGJPTWPLB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinazolinamine derivatives, including N-[2-(3-methoxyphenyl)ethyl]-2-(trifluoromethyl)-4-quinazolinamine, typically involves cyclization reactions of suitable precursors. For instance, a study by Ouyang et al. (2016) described a rapid synthetic method for a closely related compound through a three-step process including substitution, nucleophilic substitution reaction, and reduction, starting from commercially available precursors (Ouyang et al., 2016).

Scientific Research Applications

Synthesis and Chemical Properties

N-[2-(3-methoxyphenyl)ethyl]-2-(trifluoromethyl)-4-quinazolinamine and its derivatives have been explored in various synthetic pathways and their potential applications in medicinal chemistry. For instance, its structural analogs have been synthesized through reactions involving derivatives of methyl 2-isothiocyanatobenzoate, leading to a variety of quinazolinones with potential for further chemical modification and exploration of biological activities (Dean & Papadopoulos, 1982).

Biological Activities and Applications

  • Antimicrobial Properties

    Novel pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines, synthesized from related compounds, demonstrated significant antimicrobial activity, indicating the potential of quinazolinamine derivatives in developing new antimicrobial agents (El‐Kazak & Ibrahim, 2013).

  • Hypolipidemic Activities

    Quinazolinamines and their derivatives have shown hypolipidemic activities in animal models, suggesting their utility in treating lipid disorders. Compounds bearing certain substituents exhibited significant reductions in triglyceride and total cholesterol levels (Kurogi et al., 1996).

  • Antioxidant Properties

    Derivatives of quinazolinamines have been evaluated for their antioxidant properties, indicating the importance of hydroxyl and methoxy groups for enhancing antioxidant activity. These findings suggest their potential application in oxidative stress-related diseases (Mravljak et al., 2021).

  • Analgesic and Anti-inflammatory Activities

    Research on novel 3-(3-methoxyphenyl)-2-substituted amino-quinazolin-4(3H)-ones has shown promising analgesic and anti-inflammatory properties, with some compounds demonstrating higher potency compared to standard drugs, offering potential for new therapeutic agents (Alagarsamy et al., 2011).

properties

IUPAC Name

N-[2-(3-methoxyphenyl)ethyl]-2-(trifluoromethyl)quinazolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3N3O/c1-25-13-6-4-5-12(11-13)9-10-22-16-14-7-2-3-8-15(14)23-17(24-16)18(19,20)21/h2-8,11H,9-10H2,1H3,(H,22,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKIDFUGJPTWPLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CCNC2=NC(=NC3=CC=CC=C32)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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